molecular formula C21H17ClN4O2S B10945438 2-{5-[(4-Chlorophenoxy)methyl]-2-furyl}-9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

2-{5-[(4-Chlorophenoxy)methyl]-2-furyl}-9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10945438
M. Wt: 424.9 g/mol
InChI Key: IYRVAEQRWPCSDL-UHFFFAOYSA-N
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Description

2-{5-[(4-Chlorophenoxy)methyl]-2-furyl}-9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 2-{5-[(4-Chlorophenoxy)methyl]-2-furyl}-9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves several steps, starting with the preparation of the core structure and subsequent functionalization. The synthetic route typically includes the following steps:

    Formation of the core structure: This involves the cyclization of appropriate precursors to form the thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core.

    Functionalization: The core structure is then functionalized by introducing the 4-chlorophenoxy and furyl groups through nucleophilic substitution reactions.

    Final modifications:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-{5-[(4-Chlorophenoxy)methyl]-2-furyl}-9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

2-{5-[(4-Chlorophenoxy)methyl]-2-furyl}-9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{5-[(4-Chlorophenoxy)methyl]-2-furyl}-9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar compounds to 2-{5-[(4-Chlorophenoxy)methyl]-2-furyl}-9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine include other thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine derivatives with different substituents These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C21H17ClN4O2S

Molecular Weight

424.9 g/mol

IUPAC Name

4-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-12-ethyl-11-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H17ClN4O2S/c1-3-16-12(2)29-21-18(16)20-24-19(25-26(20)11-23-21)17-9-8-15(28-17)10-27-14-6-4-13(22)5-7-14/h4-9,11H,3,10H2,1-2H3

InChI Key

IYRVAEQRWPCSDL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=CC=C(C=C5)Cl)C

Origin of Product

United States

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